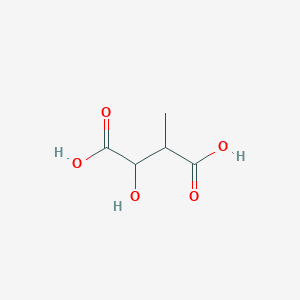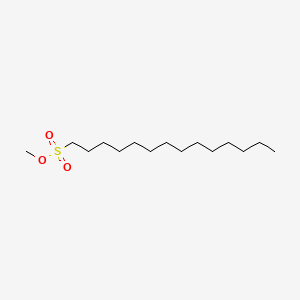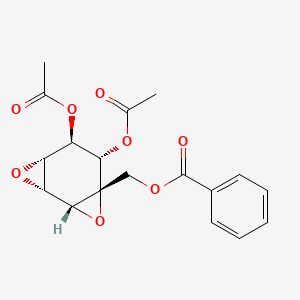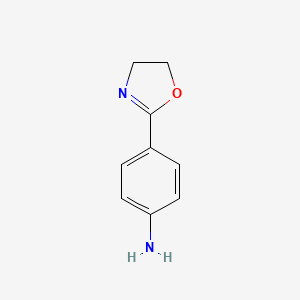
4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline
Descripción general
Descripción
“4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline” is a chemical compound with the linear formula C9H10N2O . It has a molecular weight of 162.193 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of oxazole-based molecules, such as “4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline”, has been a topic of interest in recent years . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . Other methods of synthesis involve condensation of substituted aryl aldehydes with 2- (2- (1-phenyl-3,4-dihydro isoquinoline-2 (1H)-acetamido)acetic acid in the presence of sodium acetate, acetic anhydride, and zinc oxide as a catalyst .Molecular Structure Analysis
The molecular structure of “4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline” is represented by the InChI code: 1S/C9H10N2O/c10-8-3-1-7 (2-4-8)9-11-5-6-12-9/h1-4H,5-6,10H2 .Physical And Chemical Properties Analysis
“4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline” is a powder with a melting point of 156-161 degrees Celsius .Aplicaciones Científicas De Investigación
Medicinal Chemistry
4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline: is a compound that has been explored for its potential in medicinal chemistry. It is part of the oxazole derivatives, which are known for their wide range of biological activities . These activities include anticancer , antibacterial , antiviral , antifungal , anti-inflammatory , and antitubercular properties. The compound’s ability to bind with various enzymes and receptors makes it a valuable pharmacophore in drug discovery .
Materials Science
In the realm of materials science, oxazole derivatives like 4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline have been utilized in the development of zwitterionic compounds . These compounds are promising as blunt energetic materials due to their low mechanical sensitivity and high gas volume production after detonation, which can be advantageous in creating safer energetic materials .
Chemistry
Chemically, 4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline serves as a building block for synthesizing various heterocyclic compounds. It is particularly useful in the synthesis of 1,3,4-oxadiazoles , which are important in the creation of medicines like fenadiazole, zibotentan, and tiodazosin . These compounds have also found applications in OLEDs, corrosion inhibitors, and optoelectronic devices .
Pharmacology
Pharmacologically, the oxazole ring present in 4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline is significant. Oxazole derivatives have been studied for their COXIB-like properties , offering an alternative to non-selective NSAIDs with improved gastrointestinal tolerability . This highlights the compound’s potential in the development of new therapeutic agents.
Biotechnology
In biotechnology, the compound’s derivatives are being researched for their biological activities . Studies have shown that oxazole derivatives exhibit a broad spectrum of biological actions, which could be harnessed in biotechnological applications such as the development of new bioactive molecules .
Propiedades
IUPAC Name |
4-(4,5-dihydro-1,3-oxazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTGVXOSFVZIQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10329799 | |
| Record name | 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10329799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline | |
CAS RN |
54472-46-7 | |
| Record name | 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10329799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-pyridinylmethyl)benzenesulfonamide](/img/structure/B1218501.png)
![3-[3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-6-ethyl-1H-quinolin-2-one](/img/structure/B1218502.png)
![1-[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinyl]-5-fluorobenzotriazole](/img/structure/B1218503.png)
![3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B1218504.png)
![3,5-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B1218507.png)
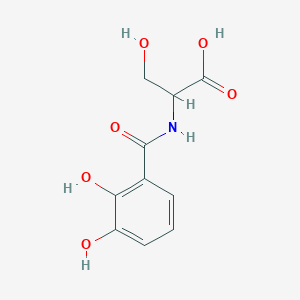
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] 4-methylsulfinyl-N-sulfooxy-butanimidothioate](/img/structure/B1218509.png)
![1-[(1-Cyclopentyl-5-tetrazolyl)-thiophen-2-ylmethyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B1218511.png)
![2-(3-Nitro-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one](/img/structure/B1218512.png)
